rac-Sitagliptin - 823817-56-7

rac-Sitagliptin

Catalog Number: EVT-3422268
CAS Number: 823817-56-7
Molecular Formula: C16H15F6N5O
Molecular Weight: 407.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.
Overview

Racemic Sitagliptin, commonly referred to as rac-Sitagliptin, is a pharmaceutical compound primarily used as an oral medication for the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which enhances the body's ability to regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels in response to meals. This compound is significant in therapeutic applications due to its effectiveness in improving glycemic control.

Source and Classification

Rac-Sitagliptin is classified under the category of DPP-4 inhibitors and is synthesized from various chemical precursors. It is derived from a combination of chemical and enzymatic synthesis methods that enhance its efficacy and reduce production costs. The compound's chemical formula is C16H15F6N5OC_{16}H_{15}F_{6}N_{5}O, with a molecular weight of approximately 407.3136 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of rac-Sitagliptin can be achieved through several methods, including:

These methods highlight the evolving landscape of synthetic strategies aimed at improving yield and reducing costs in the production of rac-Sitagliptin.

Molecular Structure Analysis

Structure and Data

Rac-Sitagliptin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation includes:

  • Chemical Formula: C16H15F6N5OC_{16}H_{15}F_{6}N_{5}O
  • Molecular Weight: Approximately 407.3136 g/mol
  • Structural Features: The molecule contains fluorinated phenyl groups, an amino acid moiety, and a piperazine ring, which are crucial for its interaction with DPP-4 enzymes .

The three-dimensional conformation of rac-Sitagliptin allows for effective binding to the DPP-4 enzyme, inhibiting its activity and thereby modulating glucose metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

Rac-Sitagliptin undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Formation of Intermediates: During the synthesis, key intermediates are formed through reactions such as amination, reduction, and coupling processes that lead to the final sitagliptin structure .
  2. Metabolism: In vivo, rac-Sitagliptin is primarily excreted unchanged in urine (approximately 79%). Minor metabolic pathways involve cytochrome P450 enzymes leading to several metabolites with varying pharmacological activities .

These reactions are critical for understanding both the synthetic pathways leading to rac-Sitagliptin and its pharmacokinetics once administered.

Mechanism of Action

Process and Data

Rac-Sitagliptin operates by selectively inhibiting the DPP-4 enzyme, which plays a pivotal role in glucose homeostasis:

The mechanism underscores the therapeutic potential of rac-Sitagliptin in managing diabetes effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rac-Sitagliptin exhibits distinct physical and chemical properties that influence its pharmacological profile:

  • State: Solid
  • Solubility: Water solubility is low at approximately 0.034 mg/mL.
  • LogP: The partition coefficient (logP) is around 1.5, indicating moderate lipophilicity.
  • pKa: The strongest basic pKa value is approximately 8.78.
  • Half-Life: Approximately 12 hours post-administration.

These properties are essential for understanding the drug's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles .

Applications

Scientific Uses

Rac-Sitagliptin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond direct glucose regulation:

  1. Combination Therapy: It is often used in conjunction with other antidiabetic agents to enhance glycemic control.
  2. Research Applications: Rac-Sitagliptin serves as a model compound in studies exploring DPP-4 inhibition mechanisms and developing new diabetes treatments.
  3. Analytical Method Development: It is employed in analytical chemistry for method validation and quality control processes due to its significance as a therapeutic agent .

The diverse applications highlight rac-Sitagliptin's importance not only as a medication but also as a subject of scientific inquiry in pharmacology and medicinal chemistry.

Synthesis and Catalytic Processes of rac-Sitagliptin

Catalytic Asymmetric Hydrogenation Strategies

Transition Metal-Catalyzed Enamine Hydrogenation

Early commercial routes to sitagliptin employed transition metal catalysts for enamine hydrogenation. The prochiral enamine precursor, N-protected 3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, underwent asymmetric hydrogenation using ruthenium or rhodium complexes. Ru-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) catalysts achieved moderate enantioselectivity (70–85% ee) but required high-pressure hydrogenation equipment (≥50 psi) and incurred significant costs due to noble metal leaching and subsequent purification steps to remove residual metals from the API [9]. This method’s limitations included suboptimal atom economy (E-factor: 50–100) and the need for specialized infrastructure [3] [9].

Table 1: Transition Metal-Catalyzed Hydrogenation Methods for Sitagliptin Synthesis

Catalyst SystemSubstrateConditionsee (%)Limitations
Ru-(S)-BINAPβ-Keto ester derivative60 psi H₂, HCl, MeOH80–85High pressure; metal contamination
Rh-(R,S)-tert-Butyl-JosiphosEnamine intermediate30–50 psi H₂, iPrOH90–95Catalyst cost; ee enhancement required
Ru-Cl-MeO-BIPHEPβ-Ketoamide70°C, 100 psi H₂95Thermal sensitivity; byproduct formation

Rhodium Complex-Mediated Stereoselective Reduction

Second-generation processes optimized rhodium-catalyzed hydrogenation of the β-ketoamide intermediate (11). Using Rh-(R)-tert-Butyl-Josiphos complexes (0.15 mol%), this method achieved 98% yield and 95% ee at ambient hydrogen pressures (1–4 atm). The enamine substrate, dehydrositagliptin (12), was synthesized via a one-pot, three-step sequence from 2,4,5-trifluorophenylacetic acid, eliminating protecting-group manipulations [6] [9]. Despite improved efficiency, limitations persisted:

  • Product crystallization was necessary to enhance ee from 95% to >99.9%.
  • Activated carbon treatment was required to remove ppm-level rhodium residues.
  • The overall process waste remained substantial (50 kg waste/kg product) [6] [9].

Biocatalytic Transaminase Pathways for Chiral Resolution

Merck and Codexis pioneered a third-generation route using an engineered (R)-selective transaminase to convert the β-ketoamide (11) directly to sitagliptin free base (13). Directed evolution introduced 27 mutations into the parent enzyme, enabling activity toward the bulky substrate. Process optimizations included:

  • 50% DMSO cosolvent to solubilize the hydrophobic substrate (200 g/L loading).
  • Isopropylamine as the amine donor, with acetone removal driving equilibrium toward product formation.This biocatalytic step achieved >99.95% ee and 92% yield at 40°C, eliminating transition metals and high-pressure reactors. The enzyme’s high stereoselectivity bypassed the need for post-reaction chiral purification, reducing waste by 56% compared to metal-catalyzed routes [6] [9].

Chemical Resolution Techniques

Diastereomeric Salt Formation Using (−)-Di-p-Toluoyl-L-Tartaric Acid

Racemic sitagliptin precursors like 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were resolved via diastereomeric crystallization. (−)-Di-p-toluoyl-L-tartaric acid (DPTTA) selectively crystallized the (R)-enantiomer from racemic mixtures in alcoholic solvents. Key process parameters included:

  • Stoichiometry: 0.5–0.55 equivalents of DPTTA relative to the racemic amine.
  • Solvent: Methanol or ethanol/water mixtures (4:1 v/v).
  • Temperature: Recrystallization at 0–5°C to enhance crystal purity.This method delivered the (R)-amine in >99% de but with moderate yield (≤50% theoretical maximum). The necessity of recycling the unwanted (S)-enantiomer via racemization increased operational complexity [1] [9].

Table 2: Performance of Resolving Agents in rac-Sitagliptin Synthesis

Resolving AgentSolvent SystemDiastereomeric Excess (%)Yield (%)Drawbacks
(−)-Di-p-toluoyl-L-tartaric acidMethanol/water>9940–45Low yield; recyclability issues
(+)-Mandelic acidEthyl acetate95–9735–40Moderate ee; multiple crystallizations
L-PhenylalkylaminesAcetonitrile85–9030Poor chiral purity

Racemate Separation via Solvent Crystallization Dynamics

Solvent-induced crystallization resolved racemic β-amino acid esters without diastereomeric auxiliaries. Optimal conditions exploited differential solubility of enantiomers in:

  • Hydrophobic solvents: Toluene or methyl tert-butyl ether (MTBE) for nucleation induction.
  • Hydrophilic cosolvents: Acetonitrile/water (7:3 v/v) to suppress oiling-out.Slow cooling (0.1°C/min) of supersaturated solutions in acetonitrile yielded enantiopure (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate with 85–90% ee. However, productivity was limited by low chiral discrimination (eutectic composition >90:10), necessitating multiple recrystallizations for API-grade material [7] [9].

Green Chemistry Approaches

Atom-Economical Routes for β-Ketoamide Reduction

The biocatalytic transaminase route exemplified atom economy by directly installing the chiral amine group without protecting groups or stoichiometric reductants. Key green metrics included:

  • Atom Economy: 100% (isopropylamine donor incorporated only the amino group).
  • E-Factor Reduction: Waste decreased from 50 kg/kg (Rh route) to 22 kg/kg.
  • Step Efficiency: Direct amination replaced 3-step chemical sequences (enamine formation/H2-hydrogenation/deblocking) [6] [9]. Chemical alternatives like NaBH₄ reduction of enamines (11% overall yield) avoided noble metals but incurred low efficiency due to chromatographic purification [1].

Solvent Optimization in Multi-Step Synthesis

Solvent selection critically influenced the environmental footprint of sitagliptin synthesis:

  • Biocatalysis: 50% DMSO/water enabled high substrate loading but required solvent recovery via distillation to minimize waste [6] [9].
  • Chemical Resolution: Methanol/water mixtures for DPTTA crystallization were replaced with cyclopentyl methyl ether (CPME), a greener alternative with low water solubility, facilitating phase separation and solvent recycling [3] [9].
  • Hybrid Routes: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks, demonstrated superior performance over THF in enolate additions, improving yield by 15% while reducing aquatic toxicity [3] [7].

Table 3: Solvent Systems in Sitagliptin Manufacturing Routes

Synthetic StepTraditional SolventGreen AlternativeEnvironmental Benefit
Enolate AdditionTHF2-MeTHFBiobased origin; lower toxicity (LD₅₀ > 2000 mg/kg)
Diastereomeric CrystallizationEthanol/waterCPME/waterHigher recovery (85%); reduced energy consumption
Biocatalytic TransaminationDMSO/water-High conversion but high waste (E-factor: 25–30)

Properties

CAS Number

823817-56-7

Product Name

rac-Sitagliptin

IUPAC Name

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C16H15F6N5O

Molecular Weight

407.31 g/mol

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2

InChI Key

MFFMDFFZMYYVKS-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Synonyms

0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.